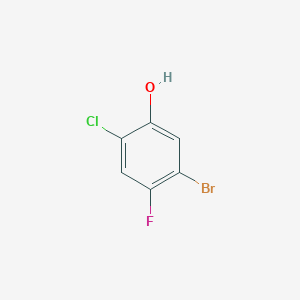

5-Bromo-2-chloro-4-fluorophenol

Overview

Description

5-Bromo-2-chloro-4-fluorophenol, also known as 4-bromo-2-chloro-5-fluorophenol, is a halogenated phenol that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. In the scientific community, this compound is often abbreviated as BCPF.

Scientific Research Applications

Intramolecular Hydrogen-Atom Tunneling : A study by Nanbu, Sekine, and Nakata (2012) examined the infrared spectra of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. The research focused on the geometrical isomers and their stability, observing hydrogen-atom tunneling in the argon matrix. UV-induced photoreaction pathways were also examined, identifying the production of specific compounds via Wolff rearrangement after the dissociation of specific atoms in the molecule Nanbu, Sekine, & Nakata, 2012.

Chemoselective Functionalization : Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, revealing the bromide substitution product under catalytic amination conditions. The study highlighted the chemoselectivity reversal under different conditions, demonstrating selective substitution at various positions in the compound Stroup, Szklennik, Forster, & Serrano-Wu, 2007.

Conformational Studies of Halogenated Bisbenzyl Phenols : Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, including compounds like 2,6-bis(3'-bromo-5'-chloro-2'-hydroxybenzyl)-4-fluorophenol. They analyzed the crystal structures and conformation of the molecules, providing insights into the structural characteristics of these compounds Sindt-Josem & Mackay, 1981.

Biotransformation Studies : Coulombel, Nolan, Nikodinovic, Doyle, and O’Connor (2011) explored the biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. This study is significant for understanding the biotransformation rates and efficiencies of various halophenols, including fluorophenol Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011.

Synthesis and Biological Activity : The synthesis and biological activities of various halogenated compounds have been studied, with a focus on their potential applications in medicinal chemistry. For instance, the synthesis of a fluoroketonucleoside and its antineoplastic and immunosuppressive effects were investigated by Leclercq et al. (1992), highlighting the significance of fluorine substitutions in bioactive compounds Leclercq, Egron, Antonakis, Bennani-Baiti, & Frayssinet, 1992.

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-fluorophenol is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

It is known that the compound is used in the synthesis of sglt2 inhibitors . These inhibitors work by blocking the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in glucose metabolism. By inhibiting SGLT2, this compound indirectly affects the renal glucose reabsorption pathway . This leads to a decrease in blood glucose levels, which can be beneficial in the treatment of diabetes .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its adme properties would be expected to influence the bioavailability of the final therapeutic compounds .

Result of Action

The primary result of the action of this compound is the reduction of blood glucose levels. This is achieved through its role in the synthesis of SGLT2 inhibitors, which promote the excretion of glucose in the urine .

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQPSJDOZDIKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466176 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148254-32-4 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)